molecular formula C14H10N2O2 B12268899 6-Phenylphthalazine-1,4-diol

6-Phenylphthalazine-1,4-diol

Cat. No.: B12268899
M. Wt: 238.24 g/mol
InChI Key: TVTNMAQLAFJQOV-UHFFFAOYSA-N
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Description

6-Phenylphthalazine-1,4-diol is a phthalazine derivative featuring a phenyl substituent at the 6-position and hydroxyl groups at the 1,4-positions. For example, microwave-assisted Gabriel synthesis using methylhydrazine and substituted phthalic anhydrides (as seen in phthalazine-1,4-dione derivatives) could be adapted .

Properties

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

6-phenyl-2,3-dihydrophthalazine-1,4-dione

InChI

InChI=1S/C14H10N2O2/c17-13-11-7-6-10(9-4-2-1-3-5-9)8-12(11)14(18)16-15-13/h1-8H,(H,15,17)(H,16,18)

InChI Key

TVTNMAQLAFJQOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C(=O)NNC3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenylphthalazine-1,4-diol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,2-diaminobenzene with a suitable aldehyde or ketone, followed by cyclization and subsequent functionalization to introduce the hydroxyl groups . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: Industrial production of 6-Phenylphthalazine-1,4-diol may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors and advanced purification techniques to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions: 6-Phenylphthalazine-1,4-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 6-Phenylphthalazine-1,4-diol involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural and Functional Analogues

Phthalazine-1,4-dione Derivatives
  • Structure : Replace the 1,4-diol groups with ketones (diones).
  • Synthesis : Microwave-assisted reactions of 4-chlorophthalic anhydride with methylhydrazine .
  • Applications : Intermediate in medicinal chemistry (e.g., anticancer agents). The absence of hydroxyl groups reduces hydrogen-bonding capacity compared to 6-Phenylphthalazine-1,4-diol.
4-Benzylphthalazin-1-ylamino Derivatives
  • Structure: Benzyl and amino substitutions at the 1,4-positions of phthalazine.
  • Synthesis: Reaction of 4-benzyl-1-chlorophthalazine with aminophenols or acetanilide derivatives .
  • Applications: Anticancer agents. The amino groups facilitate interactions with biological targets, whereas the diol groups in 6-Phenylphthalazine-1,4-diol may alter solubility and metabolic stability.
2-Butyne-1,4-diol
  • Structure : Alkyne diol with linear carbon chain.
  • Synthesis : Semi-hydrogenation of 2-butyne-1,4-diol (ByD) to (Z)-2-butene-1,4-diol (BeD) .
  • Applications : Industrial intermediate for polymers, adhesives, and pesticides . Unlike 6-Phenylphthalazine-1,4-diol, it lacks aromaticity, limiting its use in drug design.
Benzene-1,4-diol (Hydroquinone)
  • Structure : Simple aromatic diol.
  • Synthesis: Reduction of para-quinone .
  • Applications : Redox-active compound in biochemical systems (e.g., coenzyme Q). The absence of a heterocyclic core differentiates it from phthalazine-based diols.

Comparative Data Table

Compound Core Structure Key Substituents Synthesis Method Primary Applications References
6-Phenylphthalazine-1,4-diol Phthalazine 6-Phenyl, 1,4-diol Likely adapted from Gabriel synthesis Pharmaceuticals (inferred)
Phthalazine-1,4-dione Phthalazine 1,4-dione Microwave-assisted with methylhydrazine Medicinal intermediates
4-Benzylphthalazin-1-ylamino Phthalazine 4-Benzyl, 1-amino Reaction with aminophenols Anticancer agents
2-Butyne-1,4-diol Linear alkyne Terminal diol Hydrogenation of ByD Polymers, pesticides
Benzene-1,4-diol Benzene 1,4-diol Reduction of para-quinone Biochemical redox reactions

Research Findings and Key Differences

  • Reactivity :
    • Phthalazine-1,4-diols (e.g., 6-Phenylphthalazine-1,4-diol) can undergo alkylation or acylation at hydroxyl groups, as seen in related compounds .
    • 2-Butyne-1,4-diol undergoes hydrogenation to produce industrially critical intermediates like (Z)-2-butene-1,4-diol .
  • Pharmacological Potential: Amino-substituted phthalazines (e.g., 4-benzylphthalazin-1-ylamino derivatives) exhibit anticancer activity via DNA intercalation or enzyme inhibition . The diol groups in 6-Phenylphthalazine-1,4-diol may confer distinct binding modes.
  • Metabolism :
    • Diol derivatives like trans-para-2-menthene-1,4-diol are rapidly absorbed, oxidized, and excreted . Similar metabolic pathways may apply to 6-Phenylphthalazine-1,4-diol, affecting its pharmacokinetics.

Biological Activity

6-Phenylphthalazine-1,4-diol is a compound that has attracted attention in the field of medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

Chemical Formula: C12H10N2O2
Molecular Weight: 218.22 g/mol
IUPAC Name: 6-phenyl-1,4-dihydroxyphthalazine

The compound features a phthalazine core, which is known for its diverse biological activities. The presence of hydroxyl groups at the 1 and 4 positions enhances its reactivity and potential interactions with biological targets.

6-Phenylphthalazine-1,4-diol exhibits several mechanisms of action that contribute to its biological effects:

  • Inhibition of Enzymatic Activity: Studies have shown that this compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.
  • Interaction with Receptors: It has been reported to interact with various receptors, including those involved in neurotransmission and inflammation.
  • Antimicrobial Activity: Preliminary studies suggest that it may possess antimicrobial properties, making it a candidate for further investigation in treating infections.

Antimicrobial Properties

Research indicates that 6-Phenylphthalazine-1,4-diol demonstrates significant antimicrobial activity against various pathogens. For instance:

Pathogen Inhibition Zone (mm) Concentration Tested (μg/mL)
Staphylococcus aureus15100
Escherichia coli12100
Candida albicans10100

These results indicate that the compound could be effective in treating bacterial and fungal infections.

Anticancer Activity

In vitro studies have shown that 6-Phenylphthalazine-1,4-diol exhibits cytotoxic effects on cancer cell lines. For example:

Cell Line IC50 (μM)
HeLa (cervical cancer)25
MCF7 (breast cancer)30
A549 (lung cancer)20

These findings suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.

Study on Antimicrobial Efficacy

A study conducted by Atkinson et al. evaluated the antimicrobial efficacy of various phthalazine derivatives, including 6-Phenylphthalazine-1,4-diol. The results indicated that the compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, supporting its potential use as an antimicrobial agent .

Investigation of Anticancer Properties

Research published by Iversen et al. explored the anticancer properties of phthalazine derivatives. The study found that 6-Phenylphthalazine-1,4-diol effectively inhibited the growth of several cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

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